molecular formula C8H6ClNOS B12859866 4-Chloro-2-(methylthio)benzo[d]oxazole

4-Chloro-2-(methylthio)benzo[d]oxazole

Cat. No.: B12859866
M. Wt: 199.66 g/mol
InChI Key: RDWJZDVPGPPJDF-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)benzo[d]oxazole (CAS 1804498-25-6) is a high-value chemical scaffold in organic synthesis and drug discovery. This compound features a benzoxazole core, a privileged structure known for its diverse biological activities and presence in commercially successful agrochemicals and pharmaceuticals . The reactive 4-chloro and 2-methylthio substituents make this molecule a versatile building block for the synthesis of more complex target molecules, particularly through nucleophilic substitution reactions. In agricultural research, this compound serves as a key intermediate in the development of new herbicides and antimicrobial agents. Benzoxazole derivatives are recognized as acetyl-coenzyme A carboxylase (ACCase) inhibitors, which disrupt plant fatty acid synthesis and are the mechanism of action for herbicides like fenoxaprop-p-ethyl . Furthermore, research indicates that novel benzoxazole compounds exhibit promising antibacterial activity against phytopathogens such as Xanthomonas oryzae (Xoo), potentially by altering cell morphology and inhibiting biofilm formation . In the pharmaceutical field, the benzo[d]oxazole scaffold is extensively investigated for its therapeutic potential. It is a core structure in the design of molecules with antitumor, antimicrobial, and kinase-inhibiting properties . The structural features of this compound make it a valuable precursor for generating novel chemical entities aimed at various biological targets. Handling and Safety: This product is classified with the signal word "Danger" and hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Researchers must consult the safety datasheet and adhere to all appropriate laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNOS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,1H3

InChI Key

RDWJZDVPGPPJDF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC=C2Cl

Origin of Product

United States

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Chloro 2 Methylthio Benzo D Oxazole

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of 4-Chloro-2-(methylthio)benzo[d]oxazole is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational modes include the C=N stretching of the oxazole (B20620) ring, typically observed in the range of 1650-1590 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring are anticipated to appear in the 1280-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration should be present in the fingerprint region, typically between 800 and 600 cm⁻¹. The methyl group of the methylthio substituent would likely show symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. The C-S stretching vibration is generally weak and appears in the 750-600 cm⁻¹ range.

Table 1: Predicted FTIR Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Methyl C-HAsymmetric/Symmetric Stretching2950-2850
C=N (Oxazole)Stretching1650-1590
C=C (Aromatic)Stretching1600-1450
Methyl C-HBending~1450 and ~1375
C-O-C (Oxazole)Asymmetric Stretching1280-1200
C-ClStretching800-600
C-SStretching750-600

Raman Spectroscopy Investigations for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. Vibrations that result in a change in polarizability are Raman active. For this compound, the symmetric vibrations of the aromatic ring system are expected to produce strong Raman signals. The C-S stretching vibration, which is often weak in FTIR, may show a more prominent band in the Raman spectrum. The C=N and C=C stretching vibrations will also be observable. The symmetrical breathing modes of the benzoxazole (B165842) ring system are also characteristic and would be expected in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region should display signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling constants. The chemical shifts of these protons would be influenced by the electron-withdrawing chloro group and the fused oxazole ring. The methyl protons of the methylthio group (-SCH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5-2.8 ppm.

Table 2: Predicted ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H7.0 - 8.0Multiplet
-SCH₃2.5 - 2.8Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The benzoxazole ring system will have characteristic chemical shifts. The carbon atom of the C=N group (C2) is expected to be significantly downfield, likely in the range of δ 160-170 ppm. The carbons of the benzene ring will appear in the aromatic region (δ 110-150 ppm), with their specific shifts influenced by the chloro and oxazole substituents. The carbon atom bonded to the chlorine atom (C4) will be deshielded. The methyl carbon of the methylthio group will resonate in the upfield region, typically around δ 15-20 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C2 (C=N)160 - 170
Aromatic Carbons110 - 150
-SCH₃15 - 20

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the spin system on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the aromatic ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, including the carbons of the oxazole ring (C2, C3a, C7a) and the carbon bearing the chloro group (C4). For instance, a correlation between the methyl protons (-SCH₃) and the C2 carbon would confirm the connectivity of the methylthio group to the oxazole ring.

Through the combined application of these spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₈H₆ClNOS, the expected molecular weight is approximately 199.66 g/mol . bldpharm.comchemenu.com

In a typical mass spectrometry experiment, the molecule would be ionized, often by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ion peak ([M]⁺) would confirm the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation analysis would provide valuable information about the compound's structure. It is anticipated that the fragmentation of this compound would involve the loss of the methylthio (-SCH₃) group, the chloro (-Cl) atom, or other characteristic fragments from the benzoxazole ring system. By analyzing the mass-to-charge ratio (m/z) of these fragments, a putative fragmentation pathway can be constructed, further confirming the compound's identity.

Table 1: Anticipated Mass Spectrometry Data for this compound

FeatureExpected Observation
Molecular Ion Peak ([M]⁺) m/z ≈ 199/201 (due to ³⁵Cl/³⁷Cl isotopes)
Key Fragmentation Pathways Loss of •CH₃, •SCH₃, •Cl, CO

Note: This table represents expected data based on the compound's structure, as direct experimental data is not publicly available.

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound. A suitable single crystal of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the electron density distribution, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined.

The X-ray diffraction data would reveal the conformation of the molecule in the solid state. This includes the planarity of the benzoxazole ring system and the orientation of the methylthio group relative to the ring. The torsion angles involving the C-S bond would define the rotational position of the methyl group.

Beyond the structure of a single molecule, single-crystal X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as halogen bonds (involving the chlorine atom), chalcogen bonds (involving the sulfur atom), π-π stacking interactions between the aromatic rings, and van der Waals forces. These interactions are crucial in understanding the solid-state properties of the compound.

Table 2: Anticipated Crystallographic Data for this compound

ParameterInformation Provided
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group Symmetry of the crystal lattice
Unit Cell Dimensions a, b, c, α, β, γ
Bond Lengths & Angles Precise measurements of all bonds and angles
Torsion Angles Defines the 3D conformation
Intermolecular Contacts Details of non-covalent interactions

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment, as specific data for this compound is not publicly available.

Computational and Theoretical Investigations of 4 Chloro 2 Methylthio Benzo D Oxazole

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For molecules like 4-chloro-2-(methylthio)benzo[d]oxazole, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would provide significant insights into its geometry and electronic characteristics. nih.gov

The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is determined. For this compound, the benzoxazole (B165842) ring system is expected to be largely planar. The key structural parameters of interest would be the bond lengths and angles involving the chloro and methylthio substituents. The C-Cl bond length and the C-S-C bond angle of the methylthio group are of particular importance.

The electronic structure is characterized by the distribution of electron density. The chlorine atom, being highly electronegative, would act as an electron-withdrawing group, polarizing the electron density of the benzene (B151609) ring. Conversely, the sulfur atom of the methylthio group can act as an electron-donating group through resonance. The interplay of these two substituents would significantly influence the molecule's reactivity and intermolecular interactions.

Illustrative Optimized Geometrical Parameters

Parameter Expected Value (Å/°)
C-Cl Bond Length ~1.74 Å
C-S Bond Length (ring) ~1.77 Å
S-CH₃ Bond Length ~1.82 Å
C-S-C Bond Angle ~103°

This table is illustrative and shows expected values based on related structures.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. arabjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is likely to be localized over the electron-rich benzoxazole ring and the sulfur atom of the methylthio group. The LUMO, on the other hand, would likely be distributed over the aromatic system, with significant contributions from the atoms of the oxazole (B20620) ring. The presence of the electron-withdrawing chloro group is expected to lower the energies of both the HOMO and LUMO, while the electron-donating methylthio group would raise them. The net effect on the HOMO-LUMO gap would depend on the relative strengths of these opposing electronic effects.

Illustrative Frontier Molecular Orbital Energies

Parameter Expected Energy (eV)
HOMO Energy -6.5 to -7.0 eV
LUMO Energy -1.5 to -2.0 eV

This table is illustrative and shows expected values based on related structures. arabjchem.orgmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. In this compound, significant delocalization is expected within the fused ring system.

The key interactions to investigate would be the hyperconjugative interactions between the lone pairs of the oxygen and sulfur atoms with the antibonding orbitals of the adjacent carbon atoms (n → σ) and the π-system (n → π). Similarly, the interaction between the π-orbitals of the benzene ring and the oxazole ring would be prominent. NBO analysis would also quantify the natural atomic charges, confirming the electron-withdrawing nature of the chlorine atom and the electron-donating potential of the methylthio group.

Conformational Landscape Analysis

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the C-S bond of the methylthio group. While the benzoxazole core is rigid and planar, the methyl group can rotate.

A potential energy surface scan, varying the dihedral angle of the C-C-S-C bond, would reveal the most stable conformation. It is anticipated that the conformation where the methyl group is oriented away from the benzoxazole ring would be the most stable due to minimized steric hindrance. Studies on similar structures have shown that the energy barriers for such rotations are generally low. rsc.org

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com It maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to properties like dnorm, which highlights regions of close contact.

Illustrative Contributions to Hirshfeld Surface

Interaction Type Expected Contribution (%)
H···H 40 - 50%
C···H / H···C 20 - 25%
Cl···H / H···Cl 10 - 15%
O···H / H···O 5 - 10%
S···H / H···S 3 - 7%

This table is illustrative and shows expected values based on related structures. nih.govnih.gov

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Chalcogen Bonding)

The substituents on the benzoxazole ring—chlorine and a methylthio group—introduce the possibility of specific and noteworthy intermolecular interactions. nih.gov

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C–H···O, C–H···N, and C–H···Cl hydrogen bonds are expected to play a role in the crystal packing. nih.gov The oxygen and nitrogen atoms of the oxazole ring and the chlorine atom can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom on the benzoxazole ring can participate in halogen bonding. This is an interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the lone pairs of the oxygen, nitrogen, or sulfur atoms.

Chalcogen Bonding: The sulfur atom of the methylthio group can act as a chalcogen bond donor. Similar to halogen bonding, this involves an electrophilic region on the sulfur atom interacting with a nucleophile. This type of interaction is increasingly recognized as an important factor in the solid-state structures of sulfur-containing compounds.

The combination of these weak interactions, along with π-π stacking between the aromatic rings, would collectively determine the supramolecular architecture of this compound in the solid state. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. nih.gov These calculations can forecast vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, which are crucial for structural elucidation.

Methodologies such as DFT, using functionals like B3LYP or mPW1PW91 combined with appropriate basis sets (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry of this compound. researchgate.net Following geometry optimization, harmonic vibrational frequency calculations can be performed. The resulting theoretical spectra can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. For instance, characteristic vibrational frequencies for C-Cl, C-S, C=N, and aromatic C-H stretching and bending modes can be predicted. The absence of imaginary frequencies in the calculated spectrum indicates that the optimized geometry represents a true energy minimum on the potential energy surface. researchgate.net

Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations are a standard approach for predicting NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide valuable information for interpreting experimental NMR data and confirming the molecular structure. rsc.org

Table 1: Conceptual Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-311G(d,p)) This table is illustrative and presents the type of data generated from computational predictions.

Parameter Predicted Value Assignment
FT-IR Frequency (cm⁻¹) ~3100-3050Aromatic C-H Stretch
~1630C=N Stretch (oxazole ring)
~1460Aromatic C=C Stretch
~1100C-O-C Stretch
~750C-Cl Stretch
~680C-S Stretch
¹³C NMR Chemical Shift (δ, ppm) ~164C2 (Oxazole, C-S)
~151C7a (Oxazole-Benzene fusion)
~142C3a (Oxazole-Benzene fusion)
~125C5
~124C6
~120C4 (C-Cl)
~110C7
~15-SCH₃
¹H NMR Chemical Shift (δ, ppm) ~7.6-7.2Aromatic Protons (H5, H6, H7)
~2.6Methyl Protons (-SCH₃)

Molecular Docking Simulations for Conceptual Ligand-Target Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. For benzoxazole and related heterocyclic structures, docking studies have been instrumental in exploring their potential as inhibitors for various enzymes, including kinases, acetylcholinesterase, and viral proteases. nih.govnih.govresearchgate.net

In a conceptual study, this compound could be docked into the active site of a relevant biological target. The process involves preparing the 3D structure of the ligand and the receptor, followed by running a docking algorithm using software like Molegro Virtual Docker (MVD) or the Schrödinger suite. nih.govsci-hub.se The simulation predicts the most stable binding poses and calculates a score based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov For example, the chloro-substituted benzene ring could engage in hydrophobic interactions, while the oxazole nitrogen might act as a hydrogen bond acceptor.

Table 2: Conceptual Molecular Docking Results for this compound against a Hypothetical Kinase Target This table is illustrative and presents the type of data generated from molecular docking simulations.

Parameter Result
Target Protein p38α MAP Kinase (Conceptual)
Docking Score (kcal/mol) -7.1
Key Interacting Residues Met109, Lys53, Leu167, Asp168
Types of Interactions Hydrophobic Interactions: Benzene ring with Leu167.
Hydrogen Bonds: Oxazole Nitrogen with the backbone NH of Met109.
Halogen Bond: Chlorine atom with the side chain of Lys53.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the behavior of a molecular system over time. pitt.edu By simulating the motions of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex predicted by docking, analyze conformational changes, and study the dynamics of key interactions. nih.govsci-hub.se

Following a molecular docking study, the most promising ligand-protein complex can be subjected to an MD simulation, typically for a duration of nanoseconds to microseconds. nih.govnih.gov The simulation is performed using a force field (e.g., OPLS) in a simulated physiological environment, including water molecules and ions. sci-hub.se The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov Further analysis can reveal the persistence of specific hydrogen bonds and other interactions, providing a dynamic view of the binding event.

Table 3: Conceptual Molecular Dynamics Simulation Parameters and Results for the this compound-Kinase Complex This table is illustrative and presents the type of data generated from molecular dynamics simulations.

Parameter Value/Observation
Simulation Software Desmond (Schrödinger)
Simulation Duration 100 ns
Force Field OPLS_2005
Ensemble NPT (Constant Number of particles, Pressure, and Temperature)
Average Protein RMSD 0.18 nm (indicates high stability)
Average Ligand RMSD 0.15 nm (indicates stable binding pose)
Interaction Stability The hydrogen bond between the oxazole nitrogen and Met109 was maintained for >85% of the simulation time.
Hydrophobic contacts with Leu167 remained consistent throughout the simulation.

Chemical Reactivity and Transformational Pathways of 4 Chloro 2 Methylthio Benzo D Oxazole

Nucleophilic Substitution Reactions at the Chloro and Methylthio Positions

The presence of two potential electrophilic centers, the carbon atom attached to the chlorine (C-4) and the carbon atom of the methylthio group (C-2), makes 4-Chloro-2-(methylthio)benzo[d]oxazole susceptible to nucleophilic attack. The relative reactivity of these sites is influenced by the electronic properties of the benzoxazole (B165842) ring system and the nature of the attacking nucleophile.

Exploration of Substituent Exchange at C-4 (Chloro)

The chlorine atom at the C-4 position of the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused oxazole (B20620) ring can activate the aryl chloride towards nucleophilic attack, particularly at positions ortho and para to the heteroatoms. While direct experimental data on this compound is limited, analogous reactions with other chloro-substituted N-heteroaromatic compounds, such as chloroquinolines, demonstrate the feasibility of this transformation. In these systems, the reaction is often facilitated by acid or base catalysis.

A variety of nucleophiles can be employed to displace the chloride, leading to a range of substituted benzoxazoles.

Potential Nucleophilic Substitution Reactions at C-4:

Nucleophile Reagent Example Potential Product
Amines Ammonia, Primary/Secondary Amines 4-Aminobenzoxazole derivatives
Alkoxides Sodium Methoxide, Sodium Ethoxide 4-Alkoxybenzoxazole derivatives
Thiolates Sodium Thiophenoxide 4-(Arylthio)benzoxazole derivatives

The reaction conditions for these substitutions would likely involve elevated temperatures and the use of a polar aprotic solvent to facilitate the formation of the Meisenheimer complex intermediate.

Reactions of the Methylthio Group with Nucleophiles

The 2-methylthio group also presents a site for nucleophilic attack. The reactivity of this group is analogous to that observed in 2-alkylthio-3-alkylthiazolium salts, where nucleophiles can attack either the C-2 of the heterocyclic ring or the carbon of the alkylthio substituent. In the case of this compound, strong nucleophiles could potentially displace the methylthio group.

Furthermore, the methylthio group can be activated for displacement. For instance, alkylation of the sulfur atom would form a sulfonium salt, making it a much better leaving group.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro group, the methylthio group (via the fused oxazole ring), and the oxazole ring itself.

The chloro group is a deactivating, ortho-, para-director. The oxygen and nitrogen atoms of the oxazole ring are activating and will direct incoming electrophiles to the available positions on the benzene ring, which are C-5, C-6, and C-7. The methylthio group at the 2-position will also influence the electron density of the benzene ring. A comprehensive analysis of the combined electronic effects is necessary to predict the most likely site of substitution.

Predicted Directing Effects of Substituents:

Substituent Position Electronic Effect Directing Influence
Chloro C-4 Inductively withdrawing, weakly deactivating Ortho, Para (to C-4)
Fused Oxazole - Activating Ortho, Para (to heteroatoms)

Considering the combined directing effects, electrophilic attack is most likely to occur at the C-5 or C-7 positions, which are ortho and para to the activating oxygen and nitrogen atoms of the oxazole ring, respectively, and are not sterically hindered by the existing chloro group.

Potential Electrophilic Aromatic Substitution Reactions:

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ 5-Nitro- or 7-Nitro-4-chloro-2-(methylthio)benzo[d]oxazole
Halogenation Br₂, FeBr₃ 5-Bromo- or 7-Bromo-4-chloro-2-(methylthio)benzo[d]oxazole
Friedel-Crafts Acylation RCOCl, AlCl₃ 5-Acyl- or 7-Acyl-4-chloro-2-(methylthio)benzo[d]oxazole

Oxidation Reactions of the Methylthio Substituent to Sulfoxides and Sulfones

The sulfur atom of the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These transformations are well-established for a wide range of organic sulfides. The oxidation can be performed in a stepwise manner, allowing for the selective formation of either the sulfoxide or the sulfone by choosing the appropriate oxidizing agent and reaction conditions.

Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The use of a stoichiometric amount of the oxidant under controlled temperature conditions typically yields the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone.

Oxidation States of the Sulfur Atom:

Reactant Oxidizing Agent (Example) Product
This compound H₂O₂ (1 equivalent) 4-Chloro-2-(methylsulfinyl)benzo[d]oxazole
4-Chloro-2-(methylsulfinyl)benzo[d]oxazole H₂O₂ (excess) 4-Chloro-2-(methylsulfonyl)benzo[d]oxazole

The oxidation of the methylthio group to the electron-withdrawing sulfoxide and sulfone groups would significantly alter the electronic properties of the benzoxazole ring, influencing its reactivity in subsequent reactions.

Ring-Opening and Rearrangement Reactions of the Benzoxazole System

The benzoxazole ring system, while aromatic, can undergo ring-opening reactions under certain conditions. These reactions often require a catalyst or a reactive partner to disrupt the stability of the heterocyclic ring. For instance, copper-catalyzed reactions of benzoxazoles with diazo compounds in the presence of water have been shown to lead to ring-opened products. Similarly, reactions with secondary amines can lead to the opening of the oxazole ring.

Rearrangement reactions of benzoxazole derivatives are also known. A notable example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. For a suitably substituted this compound derivative, a Smiles rearrangement could potentially be triggered, leading to a structural isomer. For example, a derivative of benzoxazole-2-thiol can undergo a Smiles rearrangement when treated with chloroacetyl chloride and an amine.

Catalytic Transformations Involving this compound

The chloro substituent at the C-4 position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Potential Catalytic Cross-Coupling Reactions:

Reaction Name Coupling Partner Catalyst (Example) Potential Product
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ 4-Aryl-2-(methylthio)benzo[d]oxazole
Heck Coupling Alkene Pd(OAc)₂ 4-Alkenyl-2-(methylthio)benzo[d]oxazole
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI 4-Alkynyl-2-(methylthio)benzo[d]oxazole
Buchwald-Hartwig Amination Amine Pd₂(dba)₃, ligand 4-Amino-2-(methylthio)benzo[d]oxazole derivative

These catalytic transformations would provide a versatile platform for the synthesis of a wide array of novel benzoxazole derivatives with diverse functionalities at the C-4 position, starting from this compound.

Advanced Research Applications and Derivatization Strategies for 4 Chloro 2 Methylthio Benzo D Oxazole

Utilization as a Versatile Chemical Building Block for Complex Heterocycles

4-Chloro-2-(methylthio)benzo[d]oxazole serves as a valuable starting material for the synthesis of a wide array of more complex heterocyclic systems. The chloro and methylthio groups, along with the benzoxazole (B165842) core, provide multiple avenues for chemical transformation. The methylthio group at the 2-position can be readily oxidized to the corresponding sulfoxide or sulfone, which can then act as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various functionalities at this position.

Furthermore, the chlorine atom at the 4-position can participate in nucleophilic aromatic substitution or be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The benzoxazole ring itself can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid ring opening.

The versatility of this building block is exemplified by the synthesis of various derivatives through reactions at the 2-position. For instance, the related 2-mercaptobenzoxazole (B50546) can be converted to 2-hydrazinobenzoxazole, which then serves as a precursor for the synthesis of pyridazinone and phthalazinone derivatives. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq Similarly, reaction with aromatic aldehydes leads to the formation of azomethines, which can be further cyclized to yield thiazolidinone derivatives. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq These examples highlight the potential of the 2-(methylthio) group as a synthetic handle for the elaboration of the benzoxazole core into more complex heterocyclic structures.

Rational Design of Derivatives for Agrochemical Research

The benzoxazole scaffold is a well-established pharmacophore in the development of agrochemicals. mdpi.comresearchgate.netnih.gov Derivatives of this compound are being rationally designed and investigated for their potential as herbicides, insecticides, and fungicides.

Structure-Activity Relationship (SAR) Studies in Herbicide and Insecticide Development

Structure-activity relationship (SAR) studies are crucial for the rational design of potent agrochemicals. For benzoxazole derivatives, the nature and position of substituents on the benzene (B151609) ring and at the 2-position significantly influence their biological activity. For instance, in the development of anthelmintic agents, a class of compounds with relevance to insecticide research, it has been shown that the presence of an isothiocyanato group at the 5-position of the benzoxazole ring is critical for activity. nih.gov

While specific SAR studies on this compound for herbicidal and insecticidal activity are not extensively documented in publicly available literature, general principles for related benzoxazoles can be informative. For example, 2-alkylthiobenzoxazoles have demonstrated notable herbicidal activity, with 2-methylthiobenzoxazole showing a high percentage of weed suppression. e3s-conferences.org This suggests that the methylthio group in the target compound is a favorable feature for herbicidal action. The chloro substituent at the 4-position can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its uptake, translocation, and interaction with the target site in weeds or insects.

Development of Benzoxazole-Based Fungicides

Benzoxazole derivatives have shown significant promise as antifungal agents against various plant pathogens. mdpi.comresearchgate.netnih.gov The development of fungicides based on the this compound scaffold involves modifying the core structure to optimize its efficacy and spectrum of activity.

Research on related 2-alkylthiobenzoxazoles has demonstrated their fungicidal potential. For example, 2-methylthiobenzoxazole has been shown to inhibit the spores of Verticillium dahliae by 96.4%. e3s-conferences.org These compounds are believed to act as contact fungicides. e3s-conferences.org The introduction of a chlorine atom at the 4-position of the benzoxazole ring can enhance the fungicidal activity by modifying the electronic and steric properties of the molecule, potentially leading to stronger interactions with the fungal target.

A study on various benzoxazole derivatives revealed that their antifungal activity is influenced by the substituents on the benzoxazole ring. The table below summarizes the fungicidal activity of some benzoxazole derivatives against common plant pathogens.

Table 1: Fungicidal Activity of Selected Benzoxazole Derivatives

Compound Pathogen Inhibition Rate (%) at 50 µg/mL
2-(Methylthio)benzo[d]oxazole Verticillium dahliae 96.4
Benzoxazolyl-2-carbamic acid butyl ester Verticillium dahliae 65.0
3-Methylbenzoxazolinone Fusarium oxysporum 75.0
3-Ethylbenzoxazolinone Fusarium oxysporum 72.0

Data sourced from E3S Web of Conferences. e3s-conferences.org

Exploration in Materials Science: Precursors for Functional Dyes and Pigments

Benzoxazole derivatives are known for their fluorescent properties and have been utilized in the development of optical brighteners, fluorescent dyes, and other functional materials. mdpi.comresearchgate.netwikipedia.orgresearchgate.netacs.org The extended π-system of the benzoxazole ring, coupled with appropriate donor and acceptor substituents, can give rise to compounds with strong absorption and emission in the UV-visible region.

The this compound scaffold can be derivatized to create novel dyes. The methylthio group can be functionalized to introduce various chromophoric and auxochromic groups. For example, the synthesis of stilbene-based dyes containing benzoxazole substituents has been reported to enhance fluorescence efficiency. mdpi.com The chloro group at the 4-position can also be used as a handle to attach other aromatic or heterocyclic moieties, thereby extending the conjugation and tuning the photophysical properties of the resulting dye.

The general structure of benzoxazole-containing fluorescent dyes often involves a donor-π-acceptor (D-π-A) architecture, where the benzoxazole moiety can act as an electron-accepting group. researchgate.net By strategically modifying the this compound core, it is possible to design and synthesize new functional dyes with tailored absorption and emission characteristics for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and pigments.

Investigation as Components in Anti-Corrosive Formulations

Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, such as benzoxazole derivatives, are effective corrosion inhibitors for various metals and alloys in acidic media. scirp.orgui.edu.ngscirp.orgui.edu.ngemerald.comrsc.orgresearchgate.netelectrochemsci.org These molecules can adsorb onto the metal surface through their heteroatoms and π-electrons, forming a protective film that isolates the metal from the corrosive environment.

The potential of this compound as a corrosion inhibitor lies in the presence of nitrogen, oxygen, and sulfur atoms, as well as the aromatic ring system. The lone pair of electrons on these heteroatoms can coordinate with the vacant d-orbitals of the metal, leading to strong adsorption. The chloro and methylthio substituents can further influence the electronic properties and adsorption behavior of the molecule.

Studies on various benzoxazole derivatives have demonstrated their efficacy as corrosion inhibitors. For example, a computational study on the inhibitory effect of several benzoxazole derivatives on mild steel corrosion suggested that the sites of electrophilic attack are on the nitrogen and oxygen atoms, which have greater negative charges. ui.edu.ngui.edu.ng Experimental studies on N80 steel in hydrochloric acid have shown that the inhibition efficiency of benzoxazole derivatives increases with their concentration. scirp.orgscirp.org

While specific experimental data for this compound as a corrosion inhibitor is limited, the general principles derived from related compounds suggest its potential in this application. The table below presents the inhibition efficiencies of some benzoxazole derivatives on N80 steel in 1 M HCl.

Table 2: Inhibition Efficiency of Benzoxazole Derivatives on N80 Steel

Inhibitor Concentration (mg/L) Inhibition Efficiency (%)
2-(benzo[d]oxazol-2-yl)phenol (BOP) 50 85.2
6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO) 50 90.1
2-(quinolin-2-yl)benzo[d]oxazole (QBO) 50 93.5

Data sourced from Open Journal of Yangtze Oil and Gas. scirp.org

Synthesis of Novel Hybrid Molecules Featuring the Benzoxazole Scaffold

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery and materials science. The this compound scaffold is an attractive component for the synthesis of novel hybrid molecules due to its inherent biological activity and synthetic accessibility.

By combining the benzoxazole moiety with other heterocyclic systems, it is possible to create hybrid molecules with enhanced or synergistic activities. For example, the synthesis of hybrid molecules containing both benzothiazole and benzoxazole rings has been reported. nih.gov The synthetic routes often involve leveraging the reactive sites on the this compound core to link it with other molecular fragments.

The chloro group can be used for coupling reactions, while the methylthio group can be transformed to introduce a linking chain. These hybrid molecules can be designed to interact with multiple biological targets or to possess unique photophysical or electronic properties for materials science applications. The development of such hybrid structures opens up new avenues for the exploration of the chemical space around the benzoxazole scaffold.

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